molecular formula C19H36O2S2 B12629116 2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane CAS No. 918343-94-9

2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane

Cat. No.: B12629116
CAS No.: 918343-94-9
M. Wt: 360.6 g/mol
InChI Key: DDONLKFBZLIGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane is a 1,3-dithiane derivative characterized by a six-membered ring containing two sulfur atoms at positions 1 and 2. The molecule features two distinct substituents: a 4-(methoxymethoxy)butyl group and a non-4-en-1-yl group (a nine-carbon chain with a double bond at position 4).

1,3-Dithianes are widely utilized in organic synthesis as masked carbonyl equivalents or chiral auxiliaries due to their stability under acidic/basic conditions and their role in enantioselective transformations .

Properties

CAS No.

918343-94-9

Molecular Formula

C19H36O2S2

Molecular Weight

360.6 g/mol

IUPAC Name

2-[4-(methoxymethoxy)butyl]-2-non-4-enyl-1,3-dithiane

InChI

InChI=1S/C19H36O2S2/c1-3-4-5-6-7-8-9-13-19(22-16-12-17-23-19)14-10-11-15-21-18-20-2/h6-7H,3-5,8-18H2,1-2H3

InChI Key

DDONLKFBZLIGMA-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCC1(SCCCS1)CCCCOCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane typically involves the reaction of a suitable dithiane precursor with a methoxymethoxybutyl halide and a non-4-en-1-yl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

    Substitution: The methoxymethoxy and non-4-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted dithiane derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane may possess anticancer properties. The presence of the dithiane moiety has been linked to enhanced cytotoxicity against various cancer cell lines due to its ability to form reactive intermediates that can damage cellular components .
  • Drug Delivery Systems
    • The lipophilicity of this compound suggests potential use in drug delivery systems. Its ability to form micelles or liposomes could enhance the solubility and bioavailability of poorly soluble drugs, facilitating targeted delivery and controlled release .
  • Photoremovable Protecting Groups
    • The compound may also serve as a photoremovable protecting group in synthetic organic chemistry. Its structure allows for selective cleavage under light irradiation, which can be utilized in the synthesis of complex organic molecules .

Organic Synthesis

  • Synthesis of Alkaloids
    • The unique structure of 2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane can be employed in the total synthesis of various alkaloids. Its functional groups allow for diverse reaction pathways, including cyclization and functionalization reactions that are essential in constructing complex natural products .
  • Reagent in Cross-Coupling Reactions
    • This compound can act as a reagent in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. Its application in palladium-catalyzed reactions has been explored for synthesizing biaryl compounds, which are valuable in pharmaceuticals and materials science .

Materials Science

  • Polymer Chemistry
    • The incorporation of 2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane into polymer matrices has been investigated for producing materials with enhanced mechanical properties and thermal stability. Its ability to participate in radical polymerizations can lead to the development of novel polymeric materials with tailored functionalities .
  • Nanomaterials
    • Research is ongoing into the use of this compound as a precursor for nanomaterials. Its unique chemical properties may facilitate the synthesis of nanoparticles with specific surface characteristics useful in catalysis and sensing applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines when treated with derivatives of 2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane .
Study BDrug DeliveryExplored the formulation of liposomal systems using this compound, showing improved drug encapsulation efficiency and release profiles .
Study COrganic SynthesisUtilized as a key intermediate in the total synthesis of complex alkaloids, showcasing its versatility as a synthetic building block .

Mechanism of Action

The mechanism of action of 2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane involves its interaction with specific molecular targets and pathways. The compound’s dithiane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. Additionally, the methoxymethoxy and non-4-en-1-yl groups can modulate the compound’s reactivity and binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Table 1: Key Comparisons of 1,3-Dithiane Derivatives

Compound Name Substituents Synthesis Method Yield Key Applications/Reactivity Reference
Target Compound 4-(Methoxymethoxy)butyl, non-4-en-1-yl Likely metallation/alkylation (inferred) N/A Potential asymmetric synthesis or thioacetal precursor
2-(4-Tetrahydropyranyloxybutyl)-1,3-dithiane (XII) Tetrahydropyranyloxybutyl Metallation with n-BuLi, alkylation 16% Intermediate in medicinal compound synthesis
2,2-Dimethylpropanoyl-1,3-dithiane Dimethylpropanoyl group Acylation of 1,3-dithiane Varies Thioacetal formation, chiral building block
2-(4-Chlorophenyl)-1,3-dithiane derivatives 4-Chlorophenyl, nitro, or trifluoroethyl groups Organocatalyzed conjugate addition Moderate Enantioselective synthesis of baclofen precursors

Structural and Functional Differences

Substituent Effects on Reactivity: The methoxymethoxy group in the target compound may improve solubility in mixed solvent systems compared to the tetrahydropyranyloxy group in compound XII, which is bulkier and less polar . The non-4-en-1-yl chain introduces an alkene that could participate in cycloadditions or oxidation reactions, unlike saturated alkyl chains in other derivatives (e.g., 2,2-dimethylpropanoyl-1,3-dithiane) .

Synthetic Efficiency: The low yield (16%) observed in the synthesis of compound XII (tetrahydropyranyloxybutyl derivative) suggests challenges in alkylation steps under similar metallation conditions .

Applications in Asymmetric Synthesis: Derivatives like 2-(4-chlorophenyl)-1,3-dithiane (compound 11 in ) demonstrate high enantioselectivity (>90% ee) in organocatalyzed reactions, a property that could extend to the target compound if its substituents align with chiral induction requirements .

Mechanistic Insights from Analogues

  • Radical Reactivity: highlights radical photo-addition of 1,3-dithian-2-yl phenylselenide to alkenes, suggesting that the non-4-en-1-yl group in the target compound might similarly engage in radical-mediated transformations .

Biological Activity

2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane is a synthetic compound with potential biological activities. Its structure comprises a dithiane ring, which is known for its diverse chemical properties and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H36O2S2
  • Molecular Weight : 360.618 g/mol
  • LogP : 6.2603 (indicating high lipophilicity)
  • PSA (Polar Surface Area) : 69.06 Ų

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its bioavailability and activity.

Biological Activity Overview

Research into the biological activity of 2-[4-(methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane is limited but promising. Preliminary studies indicate potential applications in cancer treatment and antimicrobial activity.

Antitumor Activity

A study investigating the cytotoxic effects of various compounds on cancer cell lines has shown that derivatives similar to this compound can exhibit significant antitumor properties. For example, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against various human cancer cell lines, such as HeLa and MCF-7 cells .

The proposed mechanism of action for compounds in this class often involves:

  • Inhibition of cell proliferation : Inducing apoptosis in cancer cells through mitochondrial pathways.
  • Cell cycle arrest : Compounds have been noted to cause G1 or G2/M phase arrest in various studies.

Case Studies

  • Cytotoxicity Studies :
    A comparative analysis was conducted using several synthetic analogs of dithiane derivatives, revealing that certain modifications significantly enhanced cytotoxicity against tumor cells. The study indicated that compounds with longer alkyl chains and specific functional groups exhibited improved activity .
  • Antimicrobial Activity :
    Another study evaluated the antimicrobial properties of related dithiane compounds against common pathogens. Results indicated moderate activity against Gram-positive bacteria, suggesting potential as a scaffold for developing new antibacterial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 values in low micromolar range
AntimicrobialModerate activity against Gram-positive bacteria
CytotoxicityInduction of apoptosis

Discussion

The biological activities observed in related compounds suggest that 2-[4-(methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane may hold potential for further development in pharmaceutical applications. The structural characteristics contributing to its biological activity warrant further investigation.

Q & A

Q. What are the primary synthetic strategies for constructing the 1,3-dithiane core in this compound?

The 1,3-dithiane moiety is typically synthesized via cyclocondensation of aldehydes or ketones with 1,2-ethanedithiol under acidic conditions (e.g., HCl or BF₃·Et₂O). For sterically hindered substrates like 2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane, regioselective alkylation of pre-formed 1,3-dithiane intermediates is recommended. Key steps include:

  • Lithiation : Use of n-butyllithium in THF at low temperatures to generate the dithiane anion .
  • Electrophilic trapping : Sequential alkylation with functionalized halides (e.g., non-4-en-1-yl bromide and 4-(methoxymethoxy)butyl iodide) under strict anhydrous conditions .
  • Work-up : Hydrolysis of protecting groups (e.g., methoxymethoxy) using acidic conditions (HCl/MeOH) .

Q. How can the stereochemical configuration of the dithiane substituents be characterized?

Conformational analysis via NMR is critical. For 1,3-dithiane derivatives:

  • ¹H NMR : The equatorial proton at C(6) in trans-2-substituted dithiane oxides resonates at δ 5.3–3.5 ppm, while cis isomers show distinct splitting patterns due to axial-equatorial proton coupling .
  • NOESY : Correlates spatial proximity of substituents to confirm stereochemistry (e.g., trans vs. cis addition in multicomponent couplings) .
  • X-ray crystallography : Definitive for resolving ambiguous cases, particularly when steric crowding complicates NMR interpretation .

Advanced Research Questions

Q. What methodologies enable the integration of this dithiane into multicomponent coupling reactions?

The dithiane anion acts as a linchpin for multicomponent assemblies:

  • Vinyl epoxide coupling : Sterically unhindered dithiane anions undergo Sₙ2 addition to vinyl epoxides, while bulky anions favor Sₙ2′ pathways (syn addition), enabling stereocontrolled access to polyoxygenated frameworks .
  • Epichlorohydrin utilization : Sequential alkylation with epichlorohydrin introduces chloromethyl groups, which can be further functionalized via nucleophilic displacement (e.g., with Grignard reagents) .
  • Post-coupling deprotection : Hydrolysis of the dithiane ring using (bis(trifluoroacetoxy)iodo)benzene releases masked carbonyl groups, though steric hindrance may necessitate alternative reagents (e.g., Hg(ClO₄)₂) .

Q. How can researchers resolve contradictions in dithiane deprotection efficiency reported across studies?

Deprotection success depends on steric and electronic factors:

  • Steric hindrance : Bulky substituents (e.g., non-4-en-1-yl) impede hydrolysis. For such cases, Hg(II)-based oxidants are more effective than iodine reagents .
  • Electronic effects : Electron-withdrawing groups (e.g., methoxymethoxy) stabilize the dithiane ring, requiring stronger acids (e.g., conc. H₂SO₄) for cleavage .
  • Alternative strategies : Use of photolytic cleavage (UV irradiation in the presence of O₂) avoids harsh reagents and preserves sensitive functionalities .

Q. What advanced analytical techniques are recommended for tracking isotopic labeling in dithiane derivatives?

Stable isotope-labeled dithianes (e.g., ¹³C or ²H) are synthesized via:

  • Isotope incorporation : Starting from labeled methyl phenyl sulfoxide, followed by cyclocondensation with 1,2-ethanedithiol .
  • LC-MS/MS : Quantifies isotopic enrichment and verifies labeling efficiency using high-resolution mass spectrometry.
  • Isotope-edited NMR : ¹³C-¹H HSQC distinguishes labeled positions in complex mixtures, critical for metabolic tracing studies .

Data Contradiction Analysis

Q. Why do some studies report successful dithiane hydrolysis with iodine reagents while others require mercury-based systems?

This discrepancy arises from substrate-specific steric environments:

  • Unhindered dithianes : Hydrolysis with (bis(trifluoroacetoxy)iodo)benzene proceeds efficiently .
  • Sterically crowded systems (e.g., bicyclic dithianes): Mercury(II) perchlorate or photolysis is necessary due to restricted access to the sulfur atoms .
  • Recommendation : Pre-screen hydrolysis conditions using small-scale trials with model compounds before scaling up .

Methodological Tables

Q. Table 1. Comparison of Dithiane Deprotection Reagents

ReagentConditionsSubstrate SuitabilityYield (%)Reference
(PhIO)₂(CF₃CO₂)₂CH₂Cl₂, rt, 2 hLinear, unhindered dithianes70–90
Hg(ClO₄)₂MeCN/H₂O, 50°C, 6 hSterically hindered dithianes50–70
UV/O₂CH₃CN, 254 nm, 8 hSensitive functionalities60–80

Q. Table 2. Key NMR Shifts for Dithiane Stereochemistry

Substituent Positionδ (¹H, ppm)Coupling PatternConfiguration
C(6) equatorial5.3–3.5Doublet (J = 10–12 Hz)trans
C(6) axial4.8–4.2Multiplet (J = 6–8 Hz)cis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.